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molecular formula C13H21NO B8338174 6-(4-Methoxyphenyl)hexylamine

6-(4-Methoxyphenyl)hexylamine

Cat. No. B8338174
M. Wt: 207.31 g/mol
InChI Key: FBAYJIOIZFLOEH-UHFFFAOYSA-N
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Patent
US05990102

Procedure details

N-(4-methoxybenzyl)-1-hexyl phthalimide (19.9 g, 60 mmol) was dissolved in ethanol (300 ml) and hydrazine monohydrate (8.9 g, 0.11 mol) was added. The mixture was refluxed for 3 hours, filtered, the residue washed with ethanol and the filtrate evaporated. The residue was taken up in diethyl ether, filtered and the residue washed well with ether. Evaporation of the filtrate gave a yellow oil which was purified by distillation to give a clear oil bp 108-110° C., 0.02 mbar.
Name
N-(4-methoxybenzyl)-1-hexyl phthalimide
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
COC1C=CC(CN2C(=O)[CH:11]3[CH:14]=[CH:15][CH:16]=[CH:17][C:10]3([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])C2=O)=CC=1.O.[NH2:28]N.[CH2:30]([OH:32])C>>[CH3:30][O:32][C:15]1[CH:14]=[CH:11][C:10]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][NH2:28])=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
N-(4-methoxybenzyl)-1-hexyl phthalimide
Quantity
19.9 g
Type
reactant
Smiles
COC1=CC=C(CN2C(C3(C(C2=O)C=CC=C3)CCCCCC)=O)C=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed well with ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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